

Comparative Biological Activity of 4-Methoxyquinoline-2-carboxylic Acid Analogs

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Compound of Interest

Compound Name: 4-Methoxyquinoline-2-carboxylic acid

Cat. No.: B090785

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For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative analysis of the biological activities of analogs of **4-Methoxyquinoline-2-carboxylic acid**. While direct biological data for **4-Methoxyquinoline-2-carboxylic acid** is limited in the reviewed literature, extensive research has been conducted on its structural analogs, revealing significant potential in antiviral and anticancer applications. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes a primary mechanism of action to facilitate further research and development in this area.

Data Presentation: Comparative Biological Activities

The biological activities of **4-Methoxyquinoline-2-carboxylic acid** analogs are predominantly centered around their antiviral and anticancer properties. A significant body of research has identified the human enzyme dihydroorotate dehydrogenase (DHODH) as a key target for both of these effects. DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for DNA and RNA synthesis in rapidly proliferating cells, such as cancer cells and virus-infected cells.

Anticancer Activity

The anticancer potential of quinoline-4-carboxylic acid derivatives has been evaluated through their inhibitory effects on various cancer cell lines and specific molecular targets like DHODH

and Sirtuin 3 (SIRT3).

Table 1: Anticancer Activity of Quinoline-4-Carboxylic Acid Analogs as DHODH Inhibitors

Compound ID	R1 Substituent	R2 Substituent	DHODH IC ₅₀ (nM)	HCT-116 IC ₅₀ (μM)	MIA PaCa-2 IC ₅₀ (μM)	Reference
41	4-F-Ph	6-F	9.71 ± 1.4	3.02 ± 0.35	> 50	[1]
43	4-F-Ph	6-Cl	26.2 ± 1.8	1.94 ± 0.17	> 50	[1]
Brequinar	-	-	7.30 ± 0.0031	0.679 ± 0.19	-	[1]

Table 2: Anticancer Activity of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid Analogs as SIRT3 Inhibitors

Compound ID	SIRT3 IC ₅₀ (μM)	SIRT1 IC ₅₀ (μM)	SIRT2 IC ₅₀ (μM)	Reference
P6	7.2	32.6	33.5	[2]

Antiviral Activity

The antiviral activity of these analogs is also largely attributed to the inhibition of host-cell DHODH, which depletes the pyrimidine pool necessary for viral replication.

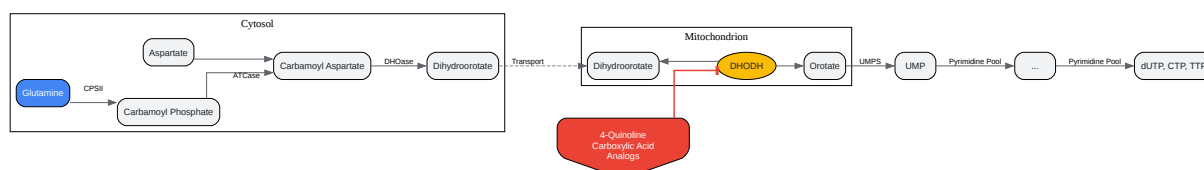
Table 3: Antiviral Activity of 4-Quinoline Carboxylic Acid Analogs

Compound ID	Target Virus	EC ₅₀	DHODH IC ₅₀ (nM)	Reference
C44	VSV	1.9 nM	1.0	[3]
C44	WSN-Influenza	41 nM	1.0	[3]
C12	VSV	110 nM	Not specified	[3]

Mandatory Visualization

Dihydroorotate Dehydrogenase (DHODH) Pathway and Inhibition

The following diagram illustrates the role of DHODH in the de novo pyrimidine biosynthesis pathway and the point of inhibition by 4-quinoline carboxylic acid analogs.



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Caption: Inhibition of DHODH by 4-quinoline carboxylic acid analogs blocks pyrimidine synthesis.

Experimental Protocols

Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay

This spectrophotometric assay measures the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate by DHODH.[2]

Materials:

- Recombinant human DHODH

- L-Dihydroorotic acid (DHO)
- 2,6-dichloroindophenol (DCIP)
- Coenzyme Q10 (CoQ10)
- Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM KCl, 0.1% Triton X-100)
- DMSO
- 96-well microplate
- Microplate spectrophotometer

Procedure:

- Prepare serial dilutions of the test compound in DMSO.
- In a 96-well plate, add 2 μ L of the compound dilutions or DMSO (for control).
- Add 178 μ L of the DHODH enzyme solution to each well.
- Incubate the plate at 25°C for 30 minutes to allow for inhibitor binding.
- Prepare a reaction mix containing DHO, DCIP, and CoQ10 in the Assay Buffer.
- Initiate the reaction by adding 20 μ L of the reaction mix to each well.
- Immediately measure the decrease in absorbance at 600-650 nm in kinetic mode.
- The rate of DCIP reduction is proportional to DHODH activity. Calculate the IC₅₀ value from the dose-response curve.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[\[4\]](#)

Materials:

- Cancer cell lines (e.g., HCT-116, MIA PaCa-2)
- Complete cell culture medium
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
- 96-well cell culture plates
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight.
- Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).
- Add 10-20 μ L of MTT solution to each well and incubate for 3-4 hours at 37°C.
- Carefully remove the medium and add 100-150 μ L of the solubilization solution to dissolve the formazan crystals.
- Measure the absorbance at a wavelength of 570-590 nm.
- Calculate cell viability as a percentage of the untreated control and determine the IC₅₀ value.

Plaque Reduction Assay for Antiviral Activity

This assay determines the concentration of a compound required to reduce the number of viral plaques by 50%.^[5]

Materials:

- Host cell line susceptible to the virus
- Virus stock of known titer

- Cell culture medium
- Overlay medium (e.g., medium with 1% methylcellulose or low-melting-point agarose)
- Crystal Violet staining solution
- 24-well cell culture plates

Procedure:

- Seed host cells in 24-well plates to form a confluent monolayer.
- Prepare serial dilutions of the test compound.
- Pre-incubate the virus with the compound dilutions for 1 hour at 37°C.
- Infect the cell monolayers with the virus-compound mixtures.
- After a 1-hour adsorption period, remove the inoculum and add the overlay medium containing the respective compound concentrations.
- Incubate the plates for a period that allows for plaque formation (typically 3-7 days).
- Fix the cells (e.g., with 10% formalin) and stain with Crystal Violet.
- Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control.
- Determine the EC₅₀ value from the dose-response curve.

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